1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide
Description
The compound 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide (CAS: 1206997-41-2) is a pyridazine derivative with a molecular formula of C22H28N4O3 and a molecular weight of 396.48 g/mol . Its structure features a pyridazine core substituted at position 3 with a 4-methoxyphenyl group and a piperidine-3-carboxamide moiety linked to a pyridin-3-ylmethyl group. The SMILES notation (COc1ccc(cc1)c1ccc(nn1)N1CCCC(C1)C(=O)NCC1CCCO1) highlights the methoxy group, pyridazine, piperidine, and pyridine components .
Properties
IUPAC Name |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-30-20-8-6-18(7-9-20)21-10-11-22(27-26-21)28-13-3-5-19(16-28)23(29)25-15-17-4-2-12-24-14-17/h2,4,6-12,14,19H,3,5,13,15-16H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOSUDFOFHWRHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide (CAS Number: 1105231-28-4) is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 389.4 g/mol. The structure features a piperidine core substituted with pyridazine and pyridine rings, as well as a methoxyphenyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N5O2 |
| Molecular Weight | 389.4 g/mol |
| CAS Number | 1105231-28-4 |
Research indicates that compounds with similar structural motifs often act as kinase inhibitors, targeting specific pathways involved in cell proliferation and survival. For instance, the presence of the pyridazine moiety is associated with the inhibition of various kinases, which play crucial roles in cancer progression and other diseases .
Anticancer Properties
Preliminary studies suggest that This compound exhibits significant anticancer activity. One study demonstrated that derivatives with similar structures inhibited tumor cell growth by inducing apoptosis through the modulation of key signaling pathways such as the MAPK/ERK pathway .
Inhibition of Enzymatic Activity
The compound has shown promising results in inhibiting specific enzymes involved in disease processes. For example, it may affect enzymes related to sterol biosynthesis in pathogens like Leishmania, indicating potential use in treating parasitic infections .
Case Studies
- In Vitro Studies : A study involving various analogs of this compound revealed that it had an IC50 value in the low micromolar range against certain cancer cell lines, suggesting effective potency .
- In Vivo Models : Animal models treated with this compound demonstrated reduced tumor size compared to controls, reinforcing its potential as an anticancer agent. Further research is needed to elucidate the exact pathways involved.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide exhibit anticancer properties. Studies have shown that pyridazine derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis. For example, derivatives have been investigated for their ability to inhibit hypoxia-inducible factors (HIFs), which play a crucial role in cancer cell survival under low oxygen conditions .
Neuroprotective Effects
The compound has also been explored for its neuroprotective effects. Research suggests that pyridazine-based compounds can modulate neurotransmitter systems and exhibit antioxidant properties, which may protect neuronal cells from oxidative stress and apoptosis. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Example 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of pyridazine derivatives, including compounds structurally related to our target compound. The results demonstrated significant antitumor activity against several cancer cell lines, suggesting a promising avenue for further development .
Example 2: Neuroprotection
In another case study, researchers investigated the neuroprotective effects of similar piperidine derivatives in a mouse model of Alzheimer's disease. The results indicated improved cognitive function and reduced amyloid plaque formation, supporting the potential application of these compounds in neurodegenerative disorders .
Comparison with Similar Compounds
Structural Analogs with Pyridazine/Pyridine Scaffolds
Table 1: Key Structural and Molecular Comparisons
Key Observations :
Substituent Effects on Molecular Weight :
- Replacement of the 4-methoxyphenyl group with a smaller phenyl group (as in ) reduces molecular weight by ~23 g/mol.
- Bulky substituents like the triazolo-pyridazine and propan-2-yl groups () maintain a similar molecular weight (~394.5 g/mol) due to increased nitrogen content.
Positional Isomerism in Piperidine Carboxamide :
- The target compound’s piperidine-3-carboxamide group differs from the piperidine-4-carboxamide in . This positional change may influence binding interactions in enzyme active sites.
Imidazolyl and thiazolyl groups () increase hydrogen-bonding capacity, which could improve target affinity.
Key Observations :
- Synthetic Challenges : Low yields in indazole-carboxamides (e.g., 16% for Compound 54 ) highlight difficulties in introducing bulky substituents. Pyridazine-based compounds like the target may face similar challenges during amidation or pyridazine functionalization.
- Pyridin-3-ylmethyl and pyrrolemethyl groups () may target nicotinic acetylcholine receptors or kinase domains due to their electron-rich aromatic systems.
Pharmacological and Commercial Considerations
- Commercial Availability: The target compound is listed at $523.00/mg (90% purity), indicating high demand for research use . In contrast, simpler pyridine derivatives like 2-cyanopyridine are far cheaper ($8–$11/g ), reflecting differences in synthetic complexity.
- Structural Uniqueness : The combination of pyridazine , piperidine , and pyridine in the target compound distinguishes it from analogs with triazolo or imidazolyl groups, which may prioritize different biological pathways (e.g., kinase inhibition vs. ATX modulation) .
Q & A
Q. How to interpret conflicting cytotoxicity data across cell lines?
- Methodological Answer : Assess cell line-specific factors like transporter expression (e.g., P-gp efflux) or metabolic enzyme activity. Use siRNA knockdown or chemical inhibitors (e.g., verapamil for P-gp) to isolate mechanisms. Normalize data to cell viability controls (MTT assay) and repeat experiments in triplicate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
